Product packaging for Cycloartobiloxanthone(Cat. No.:)

Cycloartobiloxanthone

Cat. No.: B1249468
M. Wt: 434.4 g/mol
InChI Key: OCZFLOUWXXGBPC-UHFFFAOYSA-N
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Description

Cycloartobiloxanthone is a prenylated flavonoid isolated from plant species within the Artocarpus genus (e.g., Artocarpus gomezianus, A. kemando, and A. elasticus) . This compound is a subject of significant interest in pharmacological research due to its promising anticancer and other bioactivities. Its core structure is a polycyclic dihydroxanthone, and the first asymmetric synthesis was reported to facilitate further study . Key Research Applications and Mechanisms: • Anticancer Activity via Apoptosis: this compound exhibits potent cytotoxic effects against a range of human cancer cell lines. A pivotal study demonstrated its efficacy against both small and non-small cell lung cancer cells (H23, H460, H292, A549) by triggering programmed cell death . The mechanism is well-defined: this compound activates the mitochondrial (intrinsic) apoptotic pathway. This is characterized by the upregulation of p53 and the pro-apoptotic protein BAX, concurrent with downregulation of the anti-apoptotic proteins BCL2 and MCL1. This protein cascade leads to the activation of caspase-9 and caspase-3, and the cleavage of PARP, resulting in apoptosis . The potency of this effect was noted to be comparable to standard chemotherapeutic agents like cisplatin and etoposide . • Targeted Therapy for Glioblastoma: Recent cutting-edge research (2025) has identified Frizzled-7 (FZD7), a G-protein-coupled receptor, as a key therapeutic target in glioblastoma . Through a structure-based drug discovery approach, this compound was identified as a potential inhibitor of the FZD7 receptor. By binding to FZD7, it can inhibit the oncogenic Wnt signaling pathway, which is crucial for tumor progression and stem cell biology in this aggressive brain cancer . • Additional Bioactivities: Beyond its prominent anticancer research, preliminary studies also indicate that this compound possesses other valuable biological properties worthy of further investigation, including antidiabetic and antibacterial activities . It has also been reported to exhibit significant antioxidant effects, acting as a free radical scavenger . Disclaimer: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or human consumption use. Researchers should handle this compound with care and in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H22O7 B1249468 Cycloartobiloxanthone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H22O7

Molecular Weight

434.4 g/mol

IUPAC Name

12,21,23-trihydroxy-8,8,18,18-tetramethyl-3,9,19-trioxahexacyclo[15.6.1.02,15.04,13.05,10.020,24]tetracosa-1(24),2(15),4(13),5(10),6,11,20,22-octaen-14-one

InChI

InChI=1S/C25H22O7/c1-24(2)6-5-10-16(31-24)9-14(27)19-20(29)11-7-12-17-18(22(11)30-21(10)19)13(26)8-15(28)23(17)32-25(12,3)4/h5-6,8-9,12,26-28H,7H2,1-4H3

InChI Key

OCZFLOUWXXGBPC-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C3=O)CC5C6=C4C(=CC(=C6OC5(C)C)O)O)O)C

Synonyms

cycloartobiloxanthone
flavonoid cycloartobiloxanthone

Origin of Product

United States

Occurrence and Isolation Methodologies of Cycloartobiloxanthone

Botanical Sources and Geographic Distribution of Cycloartobiloxanthone-Producing Species

The genus Artocarpus, belonging to the Moraceae family, is a significant source of prenylated flavonoids, including this compound. nih.gov These species are primarily distributed throughout the tropical and subtropical regions of Asia. nih.govnih.gov

Artocarpus kemando Miq., known locally as the Pudau plant, has been identified as a key botanical source of this compound. ijournalse.orgresearchgate.net This species is found in Southeast Asia, with studies indicating its presence in Indonesia and Malaysia. utm.myresearchgate.netukm.my Research has successfully isolated this compound from various parts of the plant, including the stem wood, root bark, and stem bark. ijournalse.orgresearchgate.netresearchgate.net In one study, the compound was obtained in a yellow crystalline form from the stem wood and root bark of the plant. researchgate.net

Investigations into the chemical constituents of Artocarpus teysmanii Miq. have also led to the isolation of this compound. ijournalse.orgresearchgate.net This species is considered a rare plant endemic to Indonesia, where it is known by the local name Tipulu. usm.my Along with this compound, other known compounds like artonin E, artobiloxanthone, and artonol B have been identified from the bark of A. teysmanii. researchgate.net

Artocarpus rigida Blume is another species within the genus from which this compound has been isolated. nih.govresearchgate.net This evergreen tree is distributed in tropical regions of Asia and is considered a rare plant in Indonesia. nih.gov Studies focusing on the twigs and bark of A. rigida collected in Indonesia have successfully identified and isolated this compound among other prenylated flavonoids and stilbenoids. nih.govnih.govacs.org

The chemodiversity of the Artocarpus genus is extensive, with this compound being found in other species as well. These include Artocarpus lanceifolius, Artocarpus elasticus, and Artocarpus nobilis. researchgate.net The genus, comprising about 50 species, is recognized as a rich source of various phenolic compounds, which underscores the importance of continued research into its diverse species for natural product discovery. nih.govresearchgate.net

Table 1: Botanical Sources of this compound

Species Name Plant Part(s) Used Geographic Location of Studied Species
Artocarpus kemando Miq. Stem wood, Root bark, Stem bark Indonesia, Malaysia ijournalse.orgresearchgate.netukm.my
Artocarpus teysmanii Miq. Bark Indonesia researchgate.net
Artocarpus rigida Blume Twigs, Bark Indonesia nih.govnih.govresearchgate.net
Artocarpus lanceifolius Not specified Not specified researchgate.net
Artocarpus elasticus Not specified Not specified researchgate.net
Artocarpus nobilis Not specified Not specified researchgate.net

Advanced Extraction Techniques for this compound

The isolation of pure this compound from its botanical sources relies on multi-step extraction and purification methodologies. Conventional solid-liquid extraction techniques are commonly employed as the initial step. doi.org

Maceration is a widely used and straightforward extraction technique for obtaining bioactive compounds from plant materials. doi.orgquestjournals.org This process involves soaking the dried and powdered plant material in a selected solvent for a specific duration, allowing the soluble compounds to diffuse into the solvent. researchgate.netquestjournals.org

In the context of this compound extraction, researchers have utilized various organic solvents. The process often begins with a crude extraction using a polar solvent like methanol (B129727). For instance, dried and powdered pudau (A. kemando) stem wood (1.8 kg) was macerated in methanol (4.8 L) for 24 hours, a process repeated three times to yield a crude methanol extract. researchgate.net Similarly, a crude methanol extract of A. rigida twigs was prepared for further analysis. nih.gov

Following the initial maceration, a sequential extraction or partitioning process using solvents of varying polarity is often employed to separate compounds based on their solubility. ukm.my This typically involves using solvents such as hexane, chloroform (B151607), and methanol. researchgate.netukm.my The crude extract is partitioned between these immiscible solvents to create fractions with different chemical profiles. The chloroform extract, in particular, has been a successful source for the subsequent isolation of this compound through chromatographic techniques. researchgate.netukm.my The selection of solvents like ethanol and acetone (B3395972) is also common in the extraction of phenolic compounds from plant materials. nih.govmdpi.com The final purification of this compound from the enriched fractions is typically achieved using column chromatography. researchgate.net

Table 2: Extraction Methodologies for this compound

Plant Source Plant Part Extraction Method Solvents Used
Artocarpus kemando Miq. Stem wood Maceration Methanol (MeOH) researchgate.net
Artocarpus kemando Miq. Stem bark Sequential Maceration Hexane, Chloroform, Methanol researchgate.netukm.my
Artocarpus rigida Blume Twigs Maceration Methanol (MeOH) nih.gov

Optimized Solid-Liquid Extraction Protocols in Natural Product Research

Solid-liquid extraction (SLE) is a foundational technique for isolating natural products like this compound from plant matrices researchgate.net. The primary goal of SLE is to use a solvent to dissolve and remove target compounds from the solid plant material researchgate.netrsc.org. The effectiveness of this process depends on several critical factors that can be optimized to maximize the yield and purity of the desired compound.

Key mechanisms governing SLE include the penetration of the solvent into the solid matrix, the diffusion of the analyte from the matrix, and its subsequent dissolution in the solvent researchgate.net. Traditional methods such as maceration, percolation, and Soxhlet extraction have been widely used rsc.orgnih.govmdpi.com. Maceration involves soaking the plant material in a solvent at room temperature, while percolation allows the solvent to pass through the material gradually rsc.orgmdpi.com. Soxhlet extraction provides a continuous extraction with a hot solvent, which can be highly efficient mdpi.com.

Modern extraction techniques aim to improve efficiency, reduce solvent consumption, and shorten extraction times. These include ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), which use auxiliary energy to enhance performance researchgate.netmdpi.com. Another advanced method is Accelerated Solvent Extraction (ASE), which employs elevated temperatures and pressures to maintain the solvent in a liquid state, thereby increasing extraction efficiency nih.govfrontiersin.org. The optimization of these protocols is crucial for successful isolation.

Table 1: Key Parameters for Optimization of Solid-Liquid Extraction

ParameterDescriptionImpact on Extraction Efficiency
Solvent Selection The choice of solvent is based on the polarity of the target compound ("like dissolves like") rsc.orgmdpi.com. Common solvents range from non-polar (hexane) to highly polar (methanol, water).A solvent with appropriate polarity will effectively solubilize this compound while minimizing the co-extraction of impurities.
Particle Size Grinding the plant material increases the surface area available for contact with the solvent nih.gov.Smaller particle size generally leads to a higher extraction yield and faster extraction rates.
Temperature Higher temperatures can increase the solubility of the analyte and the diffusion rate nih.govmdpi.com.Must be carefully controlled to avoid the degradation of thermally sensitive compounds like this compound nih.gov.
Solid-to-Liquid Ratio This ratio affects the concentration gradient that drives the extraction process mdpi.commdpi.com.An optimal ratio ensures sufficient solvent to extract the compound without being excessively dilute, which would require more energy for solvent removal.
Extraction Time The duration of contact between the solvent and the plant material.Longer times can increase yield but also risk compound degradation and extraction of unwanted substances rsc.org.

Chromatographic Separation and Purification Strategies

Following initial extraction, the resulting crude extract contains a complex mixture of compounds. Isolating this compound to a high degree of purity requires a sequence of chromatographic techniques. Chromatography separates components based on their differential interactions with a stationary phase and a mobile phase orgchemboulder.com. The choice of method depends on the quantity of material and the required purity rsc.orgnih.gov.

Thin-Layer Chromatography (TLC) Applications for Purity Assessment

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective analytical technique used extensively in natural product research for assessing the purity of isolated compounds and monitoring the progress of separations researchgate.netoregonstate.edu. In the isolation of this compound, its purity was confirmed using TLC with three different eluent systems researchgate.net.

The principle of TLC involves spotting the sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), typically silica gel. The plate is then placed in a sealed chamber with a solvent system (the mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase, resulting in separation oregonstate.edu. The resulting spots can be visualized under UV light or by using staining reagents researchgate.net. By comparing the sample to a reference standard on the same plate, TLC can confirm the identity and purity of a compound libretexts.org. High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers better resolution and quantification capabilities researchgate.net.

Table 2: Typical TLC Systems for Xanthone (B1684191) Analysis

Stationary PhaseMobile Phase System (v/v)Application
Silica Geln-hexane: ethyl acetate (B1210297) (6:4)Separation of Rubraxanthone nih.gov.
Silica GelChloroform: ethyl acetate (9:1)Separation of Rubraxanthone nih.gov.
Silica GelEthyl acetate: formic acid: acetic acid: water (100:11:11:27)General analysis of flavonoids and phenolics nih.gov.
Silica GelChloroform: methanol (gradient)Monitoring fractions from column chromatography of xanthones nih.gov.

Vacuum Liquid Chromatography (VLC) Utilization

Vacuum Liquid Chromatography (VLC) is a preparative column chromatography technique widely used for the initial fractionation of crude plant extracts rsc.orgkln.ac.lk. It is often employed as a preliminary step before further purification by other methods like column chromatography or HPLC. VLC is advantageous because it is rapid, efficient, and uses less solvent compared to traditional column chromatography slideshare.netjuniperpublishers.com.

In a typical VLC setup, a column is dry-packed with TLC-grade silica gel and a vacuum is applied to speed up the flow of the mobile phase rsc.orgslideshare.net. The crude extract is loaded onto the top of the column, and elution is performed using a stepwise gradient of solvents with increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate and then methanol) rsc.orgkln.ac.lk. Fractions are collected at each polarity step, and the column is allowed to run dry between fractions kln.ac.lkslideshare.net. This process efficiently separates the complex extract into simpler fractions based on polarity, concentrating compounds like this compound into specific fractions for further purification.

Table 3: General Protocol for VLC Fractionation

StepDescriptionPurpose
1. Column Packing A sintered glass funnel or column is dry-packed with TLC-grade silica gel under vacuum slideshare.net.To create a densely packed, uniform stationary phase for optimal separation.
2. Column Conditioning A low-polarity solvent (e.g., hexane) is passed through the column under vacuum until the adsorbent is saturated, and then the column is sucked dry slideshare.net.To prepare the column for sample loading.
3. Sample Loading The crude extract is dissolved in a minimal amount of solvent and applied evenly to the top surface of the adsorbent.To introduce the sample mixture to the chromatographic system.
4. Elution A stepwise gradient of solvents with increasing polarity is used. The column is eluted with each solvent system until all eluting compounds are collected, and the column is sucked dry before applying the next solvent system kln.ac.lkslideshare.net.To separate the mixture into fractions of decreasing polarity.
5. Fraction Analysis The collected fractions are analyzed by TLC to identify which fractions contain the target compound(s).To guide the subsequent purification steps.

Column Chromatography (CC) Methodologies

Column Chromatography (CC) is a fundamental preparative technique used for purifying compounds from the fractions obtained through VLC or directly from a crude extract orgchemboulder.com. In this method, the stationary phase is packed into a vertical glass column. The sample is loaded at the top, and the mobile phase is passed through the column either by gravity or by applying pressure (flash chromatography) orgchemboulder.com.

The choice of stationary phase is critical. While silica gel is most common for separating xanthones, other adsorbents like polyamide resin and macroporous resins are also effective nih.govnih.gov. Polyamide resin, for instance, can separate compounds based on the formation of hydrogen bonds, which is useful for separating flavonoids and lignans nih.gov. The mobile phase typically consists of a solvent gradient of increasing polarity, which allows for the sequential elution of compounds from the column orgchemboulder.comnih.gov. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound.

Table 4: Examples of Column Chromatography for Xanthone Separation

Stationary PhaseMobile Phase (Eluent)Target CompoundsSource
Silica GelGradient of Methanol in Chloroform (0% → 1%)Xanthones (including α-Mangostin)Garcinia mangostana nih.gov
Sephadex LH-20100% MethanolXanthonesGarcinia mangostana nih.gov
Macroporous Resin (AB-8)Stepwise gradient: Water → 10% Ethanol → 50% EthanolPre-purification of total lignans and flavonoidsValeriana amurensis nih.gov
Polyamide ResinStepwise gradient: Water → 40% Ethanol → 80% EthanolSeparation of total lignans from total flavonoidsValeriana amurensis nih.gov

Preparative High-Performance Liquid Chromatography (HPLC) Techniques

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution purification technique used in the final stages of isolation to obtain highly pure compounds teledynelabs.com. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities teledynelabs.comjshanbon.com. This technique is invaluable for separating structurally similar compounds, which is often the case with natural products like xanthones nih.gov.

In preparative HPLC, a high-pressure pump forces the mobile phase through a column packed with small-particle stationary phase material (often C18 reverse-phase silica) lcms.cz. The high efficiency of these columns allows for excellent separation teledynelabs.com. The separated compounds are detected as they exit the column, and a fraction collector is used to isolate the peak corresponding to the target compound. This method has been successfully used to purify various xanthones from semi-purified fractions obtained by CC nih.govnih.gov.

Table 5: Preparative HPLC Conditions for Xanthone Purification

Column Type (Stationary Phase)Mobile Phase (Isocratic/Gradient)Target CompoundPurity AchievedSource
Reverse-PhaseAcetonitrile-Water (9:1), isocraticGarcimangosone CNot specifiedGarcinia mangostana nih.gov
Reverse-PhaseMethanol-Water (85:15), isocratic8-DesoxygartaninNot specifiedGarcinia mangostana nih.gov
YMC-Pack ODS-AMethanol-0.1% Acetic Acid Water, isocraticMangiferin98.40%Belamcanda chinensis nih.gov
Not specifiedPetroleum ether: ethyl acetate: methanol: water (10:5:5:1)α-mangostin, γ-mangostin93.6%, 98.4%Garcinia mangostana nih.gov

Centrifugal Thin-Layer Chromatography (CTLC) in Research

Centrifugal Thin-Layer Chromatography (CTLC), often performed using an instrument called a Chromatotron, is a preparative, centrifugally accelerated, radial chromatographic technique phytojournal.comsemanticscholar.org. It combines the advantages of preparative TLC and column chromatography, offering rapid separations of milligram to gram quantities of material semanticscholar.orgresearchgate.net.

In CTLC, the stationary phase (e.g., silica gel) is coated onto a spinning circular glass rotor. The sample is applied near the center of the rotor, and the mobile phase is pumped continuously to the center. The centrifugal force generated by the spinning rotor drives the mobile phase radially through the adsorbent layer, separating the sample into circular bands phytojournal.comsemanticscholar.org. These separated bands are spun off the edge of the rotor along with the solvent and are collected. The flow rate of the mobile phase and the rotation speed of the rotor are key parameters that control the separation phytojournal.comresearchgate.net. CTLC is particularly useful for the rapid purification of natural products and has been applied to the separation of various classes of compounds, including flavonoids researchgate.netphytojournal.com.

This compound is primarily found within plants of the Artocarpus genus, which belongs to the Moraceae family. nih.govbiointerfaceresearch.com These plants, widely distributed in tropical and subtropical regions of Asia, are rich sources of phenolic compounds, including various flavonoids and xanthones. biointerfaceresearch.comutm.my Research has led to the successful isolation of this compound from several species within this genus.

The isolation of this compound from its natural sources is a multi-step process that begins with the extraction of chemical constituents from the plant material. banglajol.info A common initial step involves maceration of the dried and ground plant parts, such as the stem wood or bark, using organic solvents like methanol. researchgate.net This process yields a crude extract containing a complex mixture of compounds. nih.govresearchgate.net

Following extraction, the crude extract undergoes a series of fractionation and purification steps. fractioncollector.info Preliminary separation is often achieved using techniques like silica gel column chromatography. researchgate.net This method separates compounds based on their polarity, allowing for the initial simplification of the complex extract. fractioncollector.info Fractions collected from this step are then typically analyzed, for instance by thin-layer chromatography (TLC), to identify those containing the target compound. For the final purification and to resolve the complex mixture of closely related compounds, more advanced chromatographic techniques are employed. banglajol.info

Table 1: Natural Sources of this compound

Plant Species Family Part of Plant Used
Artocarpus kemando Moraceae Stem Wood and Root Bark
Artocarpus obtusus Moraceae Stem Bark
Artocarpus elasticus Moraceae Not Specified
Artocarpus lanceifolius Moraceae Not Specified
Artocarpus nobilis Moraceae Not Specified

Sephadex LH-20 Chromatography for Complex Mixture Resolution

For the fine purification of compounds like this compound from complex plant extracts, Sephadex LH-20 column chromatography is a widely utilized and effective method. nih.govnih.gov Sephadex LH-20 is a versatile chromatography medium made from hydroxypropylated, cross-linked dextran, giving it both hydrophilic and lipophilic properties. researchgate.net This dual nature allows it to be used with a variety of solvents, from water to organic solvents like methanol, and enables the separation of natural products based on molecular size and polarity. nih.gov

The primary mechanism of separation on Sephadex LH-20 is molecular sizing (gel filtration), where larger molecules elute faster than smaller molecules that can penetrate the pores of the chromatography beads. cytivalifesciences.com However, partition and adsorption chromatography mechanisms also play a significant role, especially when using organic solvents. thieme-connect.com This complex separation mechanism provides unique selectivity, making it highly effective for fractionating closely related compounds such as different xanthones from a plant extract. researchgate.netthieme-connect.com

In the context of isolating this compound, fractions obtained from initial silica gel chromatography would be concentrated and then subjected to Sephadex LH-20 column chromatography. Typically, the column is packed with Sephadex LH-20 and equilibrated with a suitable eluent, often pure methanol or a mixture of methanol with other solvents. nih.govcytivalifesciences.com The concentrated fraction is loaded onto the column, and the elution process is carried out. cytivalifesciences.com The eluate is collected in successive fractions, which are then analyzed (e.g., by TLC or HPLC) to identify the pure this compound. Research has shown Sephadex LH-20 to have excellent separation efficacy for xanthones. thieme-connect.com

Structural Characterization and Elucidation Methodologies for Cycloartobiloxanthone

Spectroscopic Techniques for Definitive Structural Assignment

The elucidation of Cycloartobiloxanthone's intricate molecular architecture relies heavily on a suite of spectroscopic methods. These techniques probe the magnetic environments of individual nuclei and provide precise mass measurements, which, when analyzed together, allow for a complete and accurate structural determination.

NMR spectroscopy is the cornerstone for determining the structure of organic molecules like this compound. By analyzing the interactions of atomic nuclei in a magnetic field, NMR provides detailed information about the carbon skeleton, the placement and environment of protons, and the connectivity between atoms.

The ¹H NMR spectrum of this compound provides critical information regarding the number, environment, and connectivity of protons in the molecule. Analysis of the ¹H NMR data, typically recorded in deuterated acetone (B3395972) (Acetone-d₆), reveals distinct signals for aromatic, olefinic, methine, and methyl protons. academicjournals.org

Key features in the spectrum include signals for a hydrogen-bonded phenolic hydroxyl group, aromatic protons on the xanthone (B1684191) core, and protons associated with the fused pyran and dihydropyran ring systems. academicjournals.orgresearchgate.net The chemical shifts (δ) and coupling constants (J) for each proton are essential for assigning its position within the molecular structure. For instance, the characteristic signals for the gem-dimethyl groups and the olefinic protons are crucial for identifying the prenyl-derived moieties. academicjournals.orgacgpubs.org

Position δH (ppm) Multiplicity J (Hz)
H-16.51s
H-46.22s
H-9a4.60dd15.0, 3.0
H-9b3.29dd15.0, 12.0
H-103.18m
H-115.48d10.0
H-126.64d10.0
1-OH13.79s
13-CH₃1.46s
13-CH₃1.46s
14-CH₃1.46s
14-CH₃1.46s

Data compiled from studies on this compound isolated from Artocarpus kemando. academicjournals.org

Complementing the proton data, the ¹³C NMR spectrum reveals the number and type of carbon atoms present in this compound. The spectrum, recorded in Acetone-d₆, shows 25 distinct carbon signals, consistent with its molecular formula. academicjournals.orgresearchgate.net These signals correspond to carbonyl carbons, aromatic and olefinic carbons (sp² hybridized), as well as aliphatic and methyl carbons (sp³ hybridized). acgpubs.org

The chemical shifts of the carbon atoms provide insight into their local electronic environment. For example, the downfield signal at approximately 182 ppm is characteristic of a ketone carbonyl carbon (C-5), while signals in the range of 95-165 ppm correspond to the aromatic and olefinic carbons of the xanthone and pyran rings. academicjournals.org The signals for the four methyl groups appear in the upfield region of the spectrum.

Position δC (ppm) Position δC (ppm)
1164.28a103.4
1a104.9922.3
2157.01032.7
3103.011115.7
494.612127.8
4a155.11378.8
5182.013-CH₃28.4
5a109.113-CH₃28.4
6161.41476.1
7108.514-CH₃26.2
8154.514-CH₃26.2
12a102.8

Data compiled from studies on this compound isolated from Artocarpus kemando. academicjournals.org

While 1D NMR spectra identify the types of protons and carbons, 2D NMR experiments are indispensable for establishing the final, complex structure of this compound. researchgate.netchula.ac.th These experiments reveal correlations between nuclei, allowing the assembly of the molecular puzzle.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. wikipedia.orgprinceton.edu It creates a 2D map showing which proton signal corresponds to which carbon signal, simplifying the assignment of the ¹H and ¹³C NMR spectra. wikipedia.org For this compound, this technique confirms the C-H one-bond connectivities for all protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals long-range correlations between protons and carbons, typically over two to four bonds. wikipedia.orgprinceton.edu HMBC is crucial for connecting the different fragments of the molecule. For example, correlations from the methyl protons (e.g., 13-CH₃) to nearby quaternary and methine carbons are used to piece together the fused ring system and confirm the placement of substituents on the xanthone core. nih.govresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. princeton.eduharvard.edu This provides critical information about the molecule's three-dimensional structure and stereochemistry. In this compound, NOESY correlations can help to confirm the relative orientation of protons across the fused ring junctions.

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound with high accuracy. academicjournals.org

HRESIMS is a soft ionization technique that provides highly accurate mass measurements, enabling the determination of a compound's molecular formula. nih.govcancer.gov For this compound, HRESIMS analysis provides a measured mass that is consistent with the molecular formula C₂₅H₂₂O₇. nih.gov The experimentally determined mass typically matches the calculated theoretical mass to within a few parts per million, offering definitive confirmation of the elemental composition and complementing the structural data obtained from NMR spectroscopy. nih.gov The calculated monoisotopic mass for C₂₅H₂₂O₇ is 434.13655 Da. nih.gov

Mass Spectrometry (MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of this compound, LC-MS is instrumental for its identification and characterization within complex mixtures, such as plant extracts. researchgate.netnih.govnih.gov

The process begins with the introduction of the sample into a liquid chromatograph. The sample is then passed through a column packed with a stationary phase. By using a liquid mobile phase, the different components of the mixture are separated based on their affinity for the stationary phase. In the case of analyzing this compound from Artocarpus species, a reversed-phase column (e.g., C18) is often employed. mdpi.com

As the separated components, including this compound, exit the chromatography column, they are introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used, which ionizes the molecules. mdpi.com These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

For this compound (C₂₅H₂₂O₇), high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming its molecular formula. nih.gov For instance, a sodiated molecular ion peak [M+Na]⁺ for a compound with the formula C₃₀H₃₂O₇ was observed at m/z 527.2051, which is consistent with the calculated value. nih.gov Tandem mass spectrometry (MS/MS) can further be used to fragment the parent ion, yielding a characteristic fragmentation pattern that provides additional structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. technologynetworks.com This method is particularly useful for analyzing compounds with chromophores—parts of a molecule that absorb light. The xanthone core and associated aromatic rings in this compound constitute a significant chromophoric system, making UV-Vis spectroscopy a valuable tool for its initial identification and characterization. academicjournals.orgresearchgate.net

When this compound is analyzed using a UV-Vis spectrophotometer, a spectrum is produced showing absorbance as a function of wavelength. technologynetworks.com The UV-Vis spectrum of this compound, typically recorded in a solvent like chloroform (B151607) or methanol (B129727), exhibits characteristic absorption maxima (λmax). academicjournals.orgresearchgate.net These peaks correspond to electronic transitions within the molecule, specifically π→π* and n→π* transitions associated with its conjugated system of double bonds and carbonyl groups. researchgate.net

Research has reported the following UV absorption maxima for this compound in chloroform:

Wavelength (λmax) (nm)Molar Absorptivity (log ε)
3820.59
3060.73
2751.58
2451.45
Data sourced from Academic Journals. academicjournals.org

The positions and intensities of these absorption bands are indicative of the flavonoid's conjugated aromatic and carbonyl system. researchgate.net The presence of multiple bands at specific wavelengths helps to confirm the presence of the xanthone scaffold. academicjournals.orgresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It works on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrational frequencies of their bonds. academicjournals.orgcore.ac.uk This absorption information is presented as a spectrum with wavenumber (cm⁻¹) on the x-axis.

For this compound, IR spectroscopy provides direct evidence for the presence of key functional groups, which is crucial for confirming its proposed structure. academicjournals.orgnih.gov The IR spectrum of this compound, often measured using a potassium bromide (KBr) pellet or in a solvent like chloroform, reveals several characteristic absorption bands. academicjournals.org

Key IR absorption bands observed for this compound and their corresponding functional group assignments are summarized below:

Wavenumber (cm⁻¹)Functional Group Assignment
3783, 3648, 3370O-H stretching (hydroxyl groups)
2927, 2859C-H stretching (aliphatic)
1719C=O stretching (carbonyl group)
1649, 1586C=C stretching (aromatic rings)
1473C-H bending
1272, 1168, 1119C-O stretching (ether linkages)
Data sourced from Academic Journals. academicjournals.org

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Circular Dichroism)

Chiroptical spectroscopy, particularly circular dichroism (CD), is a vital technique for determining the absolute configuration of chiral molecules like this compound. nih.govmtoz-biolabs.com Chiral molecules exist as enantiomers (non-superimposable mirror images), and CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is a unique property of each enantiomer. mtoz-biolabs.comnih.gov

The absolute configuration of a stereocenter is described as either R or S. mtoz-biolabs.com For this compound, which possesses chiral centers, determining their absolute configuration is essential for a complete structural description. The CD spectrum of a chiral molecule will show positive or negative peaks, known as Cotton effects, at specific wavelengths. The sign of the Cotton effect can be correlated to a specific spatial arrangement of atoms around the chiral center. researchgate.net

In the study of this compound and related compounds, the absolute configuration at specific carbon atoms has been determined by analyzing their CD spectra. nih.gov By comparing the experimental CD spectrum of this compound to the spectra of compounds with known configurations or to theoretical spectra calculated using quantum-mechanical methods, the absolute stereochemistry can be assigned. nih.govmtoz-biolabs.comnih.gov For example, a negative Cotton effect observed at a particular wavelength might indicate a specific (e.g., S) configuration at a chiral center. researchgate.net

The analysis of CD spectroscopic data, often in conjunction with NMR data, has been successfully used to determine the absolute configuration of the C-12 center in this compound. nih.gov

X-ray Crystallography for Solid-State Structure Confirmation (if applicable to existing research)

X-ray crystallography is a powerful analytical method that provides precise information about the three-dimensional structure of a crystalline solid at the atomic level. wikipedia.orglibretexts.org This technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. libretexts.org By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated, from which the exact positions of the atoms can be determined. wikipedia.org

For a complex molecule like this compound, X-ray crystallography can unambiguously confirm its molecular structure, including bond lengths, bond angles, and absolute stereochemistry, provided that a suitable single crystal can be grown. dntb.gov.ua168.160.2 The compound has been successfully isolated as yellow needle-shaped crystals, which is a prerequisite for X-ray diffraction analysis. academicjournals.org

While the literature frequently mentions the isolation of this compound in crystalline form, detailed X-ray crystallographic data is not always reported in every study. academicjournals.orgijournalse.org However, when available, X-ray crystallography serves as the gold standard for structural confirmation, validating the structural information inferred from spectroscopic methods. nih.gov It provides the most definitive evidence for the intricate cyclic and stereochemical features of the this compound molecule.

Biosynthetic Pathways and Enzymatic Research of Cycloartobiloxanthone

Elucidation of Precursor Molecules in Cycloartobiloxanthone Biosynthesis

The biosynthesis of the core flavonoid skeleton of this compound, like other flavonoids, begins with precursors from the shikimate and acetate (B1210297) pathways. nih.gov Specifically, the aromatic amino acids L-phenylalanine and, in some cases, L-tyrosine, derived from the shikimate pathway, serve as fundamental building blocks. mdpi.comnih.gov

The shikimate pathway, a seven-step metabolic route, converts the primary metabolites phosphoenolpyruvate (B93156) and erythrose 4-phosphate into chorismate. frontiersin.org Chorismate is a crucial branch-point intermediate that leads to the synthesis of the aromatic amino acids L-phenylalanine and L-tyrosine. nih.gov These amino acids provide the C6-C3 unit (a phenyl group attached to a three-carbon chain) that forms a significant portion of the flavonoid structure. semanticscholar.org The remaining part of the flavonoid skeleton is derived from the acetate pathway, which provides malonyl-CoA units. semanticscholar.org

The biosynthesis of prenylated flavonoids, such as this compound, involves the incorporation of a lipophilic prenyl side chain. mdpi.com This prenyl group originates from the mevalonic acid (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which produce the isoprenoid precursors dimethylallyl diphosphate (B83284) (DMAPP) and isopentenyl diphosphate (IPP). mdpi.com

Investigating Key Enzymatic Steps and Catalytic Mechanisms

The conversion of the primary precursor molecules into the final this compound structure is orchestrated by a series of specific enzymes. These enzymes catalyze key reactions that build and modify the flavonoid backbone.

Phenylalanine Ammonia Lyase (PAL)

Phenylalanine Ammonia Lyase (PAL) is a pivotal enzyme that marks the entry point into the phenylpropanoid pathway, which is responsible for the biosynthesis of a vast array of secondary metabolites, including flavonoids. frontiersin.orgscience.gov PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia. semanticscholar.orgscience.gov This reaction is the first committed step in the biosynthesis of many phenolic compounds. frontiersin.org The up-regulation of the gene encoding PAL has been observed during xanthone (B1684191) production in plant cell cultures, indicating its crucial role in the biosynthesis of these compounds. nih.gov

Tyrosine Ammonia Lyase (TAL)

Similar to PAL, Tyrosine Ammonia Lyase (TAL) can also initiate the phenylpropanoid pathway in certain plants. encyclopedia.pub TAL catalyzes the deamination of L-tyrosine to form p-coumaric acid. nih.gov Some plants possess a bifunctional enzyme, Phenylalanine/Tyrosine Ammonia Lyase (PTAL), which can utilize both L-phenylalanine and L-tyrosine as substrates. encyclopedia.pub This provides an alternative route for the production of p-coumaric acid, a key intermediate in flavonoid biosynthesis. encyclopedia.pub

Cinnamate 4-Hydroxylase (C4H)

Cinnamate 4-Hydroxylase (C4H) is a cytochrome P450-dependent monooxygenase that plays a critical role in the phenylpropanoid pathway. mdpi.comashs.org It catalyzes the hydroxylation of trans-cinnamic acid at the C4 position of the aromatic ring to produce p-coumaric acid. nih.govoup.com This reaction is a key step that introduces the first hydroxyl group onto the phenyl ring, a characteristic feature of many flavonoids. mdpi.com C4H is a member of the CYP73 family of cytochrome P450 enzymes and its activity is essential for the biosynthesis of flavonoids, lignins, and other secondary metabolites. mdpi.comashs.org

4-Coumarate-CoA Ligase (4CL)

Following the formation of p-coumaric acid, 4-Coumarate-CoA Ligase (4CL) catalyzes the activation of this intermediate by ligating it to Coenzyme A (CoA) to form p-coumaroyl-CoA. semanticscholar.orgplos.org This reaction is a critical branch point in the phenylpropanoid pathway, as p-coumaroyl-CoA serves as the precursor for various classes of secondary metabolites, including flavonoids and lignins. plos.orgnih.gov The formation of this thioester bond provides the necessary energy for the subsequent condensation reaction catalyzed by chalcone (B49325) synthase. plos.org Different isoforms of 4CL may exhibit varying substrate specificities, thereby channeling metabolic flux towards specific downstream pathways. frontiersin.org

Post-Synthetic Modifications and Cyclization Mechanisms of Xanthones

The biosynthesis of complex xanthones like this compound involves a series of modifications to a simpler molecular framework. The core of these compounds is the xanthone (9H-xanthen-9-one) nucleus, which itself is typically formed via the cyclization of a benzophenone (B1666685) intermediate. nih.govfrontiersin.org However, this compound is not formed from a simple xanthone precursor but rather through a remarkable transformation of a prenylated flavone (B191248).

Research indicates that the direct biogenetic precursor to this compound is Artonin E , a 3-isoprenylated flavone. capes.gov.brcore.ac.uk The formation of the characteristic dihydrobenzoxanthone skeleton of this compound occurs through an intramolecular oxidative cyclization. capes.gov.brcore.ac.ukresearchgate.net This type of reaction, known as phenol (B47542) oxidative coupling, is a common strategy in natural product biosynthesis to create complex cyclic systems. rsc.orgwikipedia.org

The proposed mechanism involves the formation of a phenoxyl radical on the flavonoid B-ring. This radical then attacks the prenyl group attached to the flavonoid A-ring, leading to the formation of a new carbon-carbon or carbon-oxygen bond and subsequent cyclization. core.ac.ukacs.org This hypothesis is strongly supported by experiments where treating Artonin E with a radical-generating reagent, diphenylpicrylhydrazyl (DPPH), successfully yielded both Artobiloxanthone and this compound. core.ac.uk This demonstrates that a radical-mediated oxidative process is sufficient to induce the cyclization that forms the distinctive fused ring system of this compound. researchgate.net The resulting structure is a dihydrobenzoxanthone, a specific subtype of flavonoid derivatives found in Artocarpus species. researchgate.netnih.govtandfonline.com

This transformation is a critical post-synthetic modification, converting a flavone into a structurally more complex xanthone derivative. The cyclization creates a new heterocyclic ring, significantly altering the molecule's three-dimensional shape and properties.

Genetic and Molecular Basis of this compound Production in Plants

The production of this compound in plants is dependent on a suite of genes and enzymes that orchestrate the assembly of its complex structure. While the specific gene that codes for the final oxidative cyclization enzyme has not yet been definitively identified, the genetic framework for the biosynthesis of its precursors is better understood.

The journey begins with the general flavonoid biosynthetic pathway, which is highly active in Artocarpus species. japsonline.com Key enzymes in this pathway have been identified and their genes cloned in several Artocarpus species. These include:

Chalcone Synthase (CHS): Considered the first committed enzyme in flavonoid biosynthesis, CHS catalyzes the formation of the initial C15 chalcone skeleton. japsonline.commdpi.com

Chalcone Isomerase (CHI): This enzyme catalyzes the cyclization of chalcones into flavanones, a crucial branch point in the pathway. japsonline.commdpi.com

Flavanone (B1672756) 3-hydroxylase (F3H) and Dihydroflavonol 4-reductase (DFR): These enzymes further modify the flavanone core to produce a variety of flavonoid classes. mdpi.comresearchgate.net

The expression of these genes is fundamental for producing the basic flavonoid structure. For a compound like this compound, two additional, crucial enzymatic steps are required: prenylation and oxidative cyclization.

Prenylation: The attachment of one or more isoprenoid units (prenyl groups) to the flavonoid scaffold is a key diversification step. This reaction is catalyzed by prenyltransferases (PTs) . nih.govoup.comnih.gov These enzymes couple the flavonoid pathway with the terpenoid biosynthesis pathway (which produces the prenyl donor, dimethylallyl pyrophosphate or DMAPP). oup.comoup.com Studies on callus cultures of Artocarpus lakoocha have shown high expression of prenylating enzymes, leading to a variety of prenylated flavonoids and stilbenes. nih.gov While specific prenyltransferase genes have been identified in other plant families for modifying flavonoids and stilbenoids, the exact PT gene responsible for the specific prenylation pattern of Artonin E in Artocarpus is an area of ongoing research. google.comnih.gov

Oxidative Cyclization: The final and defining step is the intramolecular oxidative coupling. This reaction is likely catalyzed by an oxidative enzyme. Cytochrome P450 monooxygenases (CYPs) are strong candidates for this role. nih.govtandfonline.com CYPs are a vast superfamily of enzymes known to perform a wide array of oxidative reactions in plant secondary metabolism, including hydroxylations and cyclizations. mdpi.com Studies in Artocarpus altilis have identified the presence and activity of various CYP enzymes. nih.govjapsonline.com Alternatively, laccase-type enzymes, which are also known to catalyze phenol oxidative coupling, could potentially be involved. wiley.com

Genomic studies of various Artocarpus species, such as A. nanchuanensis and A. hirsutus, have revealed the genetic architecture for abundant flavonoid production. nih.govnih.govoup.com These genomic resources provide a foundation for identifying the specific genes, like those for prenyltransferases and the final oxidative cyclization enzyme, that are responsible for the biosynthesis of unique compounds like this compound. The expression of these genes is likely tissue-specific and may be induced by environmental or developmental cues, leading to the accumulation of this compound in specific parts of the plant, such as the stem bark. nih.gov

Pharmacological Investigations of Cycloartobiloxanthone: in Vitro and Pre Clinical Mechanistic Studies

Anti-Cancer Mechanistic Research

Cycloartobiloxanthone, a flavonoid isolated from plants of the Artocarpus genus, has demonstrated notable anti-cancer properties in pre-clinical research. Mechanistic studies have focused on its ability to induce programmed cell death and inhibit the metastatic potential of cancer cells.

Induction of Apoptosis via Mitochondria-Dependent Pathways

Research indicates that this compound triggers apoptosis, or programmed cell death, in cancer cells through the intrinsic, mitochondria-dependent pathway. iiarjournals.orgnih.gov Studies using human lung cancer cell lines, such as H460, have shown that the compound's cytotoxic effects are primarily due to the induction of apoptosis. iiarjournals.orgnih.gov The mechanism involves a carefully orchestrated series of molecular events centered on the mitochondria, which ultimately leads to the activation of caspases, the executioner enzymes of apoptosis. iiarjournals.orgmdpi.com

A key step in this compound-induced apoptosis is the downregulation of anti-apoptotic proteins from the B-cell lymphoma 2 (BCL2) family. mdpi.com Specifically, treatment with this compound has been shown to suppress the expression levels of both BCL2 and Myeloid Cell Leukemia 1 (MCL1) in human lung cancer cells. iiarjournals.orgnih.gov These proteins normally function to protect the cell from apoptosis by preserving the integrity of the mitochondrial outer membrane. mdpi.com By inhibiting these protective proteins, this compound effectively lowers the threshold for initiating cell death. iiarjournals.org

Concurrently with the suppression of anti-apoptotic proteins, this compound treatment leads to a significant increase in the expression of pro-apoptotic proteins, such as BCL2-associated X protein (BAX). iiarjournals.orgmdpi.com BAX acts in opposition to BCL2 and MCL1; when upregulated, it promotes the permeabilization of the mitochondrial membrane. iiarjournals.org The altered balance, or ratio, between pro- and anti-apoptotic proteins is a critical determinant for cell fate. The increase in BAX alongside the decrease in BCL2 and MCL1 shifts this balance in favor of apoptosis. iiarjournals.orgmdpi.com This shift leads to the release of cytochrome c from the mitochondria into the cytoplasm, a key event that triggers the caspase cascade. mdpi.com

The tumor suppressor protein p53 plays a crucial role in the apoptotic activity of this compound. iiarjournals.org Research has found that treatment with the compound leads to the activation of p53. iiarjournals.orgnih.gov Activated p53 functions as a transcription factor that can control the expression of various genes involved in cell cycle arrest and apoptosis, including members of the BCL2 family. nih.gov The activation of p53 by this compound is understood to be an upstream event that subsequently leads to the observed downregulation of BCL2 and MCL1 and the upregulation of BAX, thereby directly linking p53 activation to the initiation of the mitochondria-mediated apoptotic pathway. iiarjournals.orgmdpi.com

Interactive Data Table: Effect of this compound on Apoptotic Proteins
Protein TargetFamilyFunctionEffect of this compoundReference
BCL2 Anti-apoptoticInhibits apoptosisDownregulation iiarjournals.org
MCL1 Anti-apoptoticInhibits apoptosisDownregulation iiarjournals.org
BAX Pro-apoptoticPromotes apoptosisUpregulation iiarjournals.org
p53 Tumor SuppressorActivates apoptosisActivation iiarjournals.org

Inhibition of Cell Migration and Invasion

Beyond inducing cell death, this compound has been shown to inhibit the migration and invasion of cancer cells, which are key processes in metastasis. In studies using non-toxic concentrations, the compound effectively reduced the motility of human lung cancer H460 cells in wound-healing assays and their ability to invade through a Matrigel matrix. This anti-metastatic potential is linked to the disruption of specific signaling pathways that control the cellular machinery for movement. iiarjournals.org

The inhibitory effects of this compound on cell migration and invasion are correlated with the suppression of key signaling proteins. Western blot analyses have revealed that the compound significantly reduces the phosphorylation of Focal Adhesion Kinase (FAK) at Tyr397. nih.gov Phosphorylated FAK is a central signaling hub that regulates cell adhesion, migration, and proliferation. mdpi.com By inhibiting its activation, this compound disrupts a critical pathway for cell movement.

Furthermore, treatment with this compound leads to a substantial downregulation of Cell Division Cycle 42 (CDC42), a small GTPase that is a master regulator of the actin cytoskeleton. nih.gov CDC42 is essential for the formation of filopodia, which are thin, finger-like protrusions that cells use to probe their environment and pull themselves forward. iiarjournals.org Studies have confirmed that this compound treatment significantly reduces filopodia formation in lung cancer cells, a finding consistent with the observed decrease in CDC42 levels. This suggests the compound impedes the migratory and invasive capabilities of cancer cells by suppressing the FAK and CDC42 signaling pathways. iiarjournals.org

Interactive Data Table: Effect of this compound on Migration/Invasion Signaling
Protein TargetPathwayFunction in MigrationEffect of this compoundReference
p-FAK (Try397) Focal AdhesionPromotes cell adhesion & motilityReduction of Phosphorylation nih.gov
CDC42 Rho GTPase SignalingRegulates filopodia formation & movementDownregulation nih.gov
Attenuation of Filopodia Formation

Filopodia are slender, actin-rich plasma membrane protrusions that are crucial for cell motility and invasion, processes that are central to cancer metastasis. iiarjournals.orgescholarship.org Research into the anti-metastatic properties of this compound has demonstrated its ability to significantly reduce the formation of filopodia in migrating cancer cells. iiarjournals.orgnih.gov In studies using human lung cancer H460 cells, treatment with this compound led to a noticeable decrease in these protrusions. iiarjournals.orgnih.gov This effect is linked to the compound's ability to suppress key signaling proteins involved in actin reorganization. iiarjournals.org Specifically, this compound treatment has been shown to reduce the cellular levels of cell division cycle 42 (CDC42), a protein in the Rho GTPase family that plays an essential role in filopodia formation. iiarjournals.orgescholarship.orgnih.gov The downregulation of CDC42 by this compound is a key mechanism behind the observed reduction in filopodia, thereby inhibiting the migratory and invasive capabilities of cancer cells. iiarjournals.orgnih.gov

Modulation of Integrin Expression (e.g., α5, αv, β3)

Integrins are cell surface receptors that mediate interactions between the cell and the extracellular matrix, playing a vital role in cell adhesion, migration, and signaling. iiarjournals.orgnih.gov Alterations in integrin expression are closely associated with cancer progression and metastasis. iiarjournals.org this compound has been found to modulate the expression of specific integrins that are critical for cancer cell migration. nih.gov Investigations have shown that the compound significantly suppresses the expression of migratory integrins, including integrin α5, αv, and β3 in H460 lung cancer cells. iiarjournals.orgnih.gov However, it was noted that this compound did not have a significant effect on the expression of integrin β1. nih.gov The downregulation of α5, αv, and β3 integrins disrupts the cancer cells' ability to adhere to the extracellular matrix and migrate, contributing to the compound's anti-metastatic effects. iiarjournals.orgnih.gov This targeted modulation of integrin expression highlights a specific mechanism through which this compound exerts its anti-invasive properties.

Inhibition of Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their characteristic polarity and cell-to-cell adhesion, acquiring mesenchymal properties that enhance motility and invasiveness. wikipedia.org This transition is a critical step in the initiation of metastasis. wikipedia.orgmdpi.com this compound has been identified as an inhibitor of EMT in lung cancer cells. nih.gov Treatment of H460 cells with the compound resulted in a morphological change from a fibroblast-like (mesenchymal) shape back to an epithelial form. nih.gov This phenotypic reversal was accompanied by the up-regulation of E-cadherin, a key epithelial marker whose loss is a hallmark of EMT. nih.gov By suppressing the EMT process, this compound helps to maintain the epithelial phenotype, thereby reducing the potential for cancer cells to migrate and invade surrounding tissues. nih.govamegroups.cn

Cytotoxic Effects on Specific Cancer Cell Lines (e.g., Lung Cancer: H460, H292, A549, H23; Breast Cancer: MCF-7; Colon Cancer: HT-29)

This compound has demonstrated potent cytotoxic effects against a range of human cancer cell lines. iiarjournals.orgnih.gov Its efficacy has been evaluated in both small and non-small cell lung cancers, breast cancer, and colon cancer. ijournalse.orgiiarjournals.orgresearchgate.net The primary mechanism of its toxicity has been identified as the induction of apoptotic cell death, mediated through the mitochondria-dependent pathway. iiarjournals.orgnih.gov This involves the activation of p53, an increase in the pro-apoptotic protein BAX, and a decrease in anti-apoptotic proteins like BCL2 and MCL1. iiarjournals.org The cytotoxic potency, often measured by the half-maximal inhibitory concentration (IC50), varies across different cell lines.

Anti-diabetic Mechanistic Research

In addition to its anti-cancer properties, this compound has been investigated for its potential as an anti-diabetic agent. ijournalse.org Research has focused on its ability to inhibit key enzymes involved in carbohydrate digestion and to explore other mechanisms of glycemic control.

Inhibition of α-Amylase Enzyme Activity

α-Amylase is a crucial enzyme that breaks down complex carbohydrates like starch into simpler sugars, leading to an increase in post-meal blood glucose levels. jmp.ir Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby helping to manage hyperglycemia. jmp.ir this compound has been shown to possess an anti-diabetic effect by inhibiting the activity of the α-amylase enzyme. ijournalse.orgvulcanchem.com

This inhibitory action demonstrates a clear mechanism through which this compound could contribute to glycemic control. ijournalse.org

Exploration of Other Glycemic Control Mechanisms (e.g., α-glucosidase, insulin (B600854) signaling)

Beyond α-amylase, another important enzyme in carbohydrate digestion is α-glucosidase, which breaks down disaccharides into monosaccharides like glucose for absorption. nih.govoamjms.eu Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes. nih.gov Research on compounds from Artocarpus elasticus has identified this compound as an inhibitor of α-glucosidase. tandfonline.com A study reported that it exhibited significant inhibition with an IC50 value in the micromolar range, and kinetic studies classified it as a competitive and reversible inhibitor. tandfonline.com Further research into its effects on insulin signaling pathways, such as the PI3K/Akt pathway, could provide a more complete picture of its anti-diabetic potential. ms-editions.clmdpi.com

Anti-bacterial Mechanistic Research

This compound has demonstrated significant antibacterial properties, with research indicating differential efficacy against Gram-positive and Gram-negative bacteria.

Efficacy Against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

In studies evaluating its antibacterial spectrum, this compound exhibited potent activity against the Gram-positive bacterium Staphylococcus aureus. Research indicates that the compound produces a "very strong" inhibition of S. aureus at all tested concentrations in disc diffusion assays. ijournalse.org This pronounced effect highlights its potential for targeting this common and often pathogenic bacterial species.

Efficacy Against Gram-Negative Bacteria (e.g., Salmonella sp.)

The efficacy of this compound against Gram-negative bacteria, such as Salmonella sp., has also been investigated. The inhibitory activity was found to be concentration-dependent. ijournalse.org At lower concentrations of 0.3 mg/disc and 0.4 mg/disc, the compound showed moderate inhibition. ijournalse.org However, at a higher concentration of 0.5 mg/disc, the inhibitory activity was categorized as strong. ijournalse.org This suggests that while effective, a higher concentration of the compound may be necessary to achieve strong inhibition of Gram-negative bacteria compared to Gram-positive bacteria.

Table 1: Antibacterial Activity of this compound

Bacterial SpeciesTypeConcentration (per disc)Observed Inhibitory ActivityReference
Staphylococcus aureusGram-Positive0.3, 0.4, 0.5 mgVery Strong ijournalse.org
Salmonella sp.Gram-Negative0.3 mg, 0.4 mgModerate ijournalse.org
0.5 mgStrong

Investigation of Cellular Targets and Modes of Action

The mechanistic basis for the antibacterial action of this compound is believed to be multifaceted, a characteristic common to flavonoid compounds. One proposed mechanism involves the disruption of the bacterial cell envelope. The hydroxyl groups present in the flavonoid structure can form hydrogen bonds and complex interactions with proteins embedded in the bacterial cell wall. researchgate.net This interaction can damage the protein structure, leading to a reduction in the permeability and integrity of both the cell wall and the cytoplasmic membrane. researchgate.net The difference in cell wall structure between Gram-positive and Gram-negative bacteria—specifically the lack of an outer membrane and the high peptidoglycan content in Gram-positive bacteria—may explain the observed stronger activity against S. aureus. researchgate.net

Furthermore, in silico studies have explored other potential cellular targets. These computational docking analyses have investigated the binding affinity of this compound to essential bacterial enzymes. nih.gov The results from these studies suggest that the compound may inhibit key proteins required for bacterial survival, such as DNA gyrase and topoisomerase IV, which are critical for DNA replication, as well as peptide deformylase, an enzyme involved in protein synthesis. nih.govbiorxiv.org This suggests that in addition to membrane disruption, this compound may also exert its antibacterial effects by interfering with vital intracellular processes.

Antioxidant Activity Investigations

This compound has been evaluated for its antioxidant properties through various standard chemical assays designed to measure free radical scavenging and reducing power.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

The capacity of this compound to scavenge free radicals has been assessed using common assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid) (ABTS) tests. acgpubs.org In comparative studies, this compound was evaluated alongside other flavonoids, such as Luteolin. acgpubs.org The results from these assays indicated that this compound was an inactive or weak antioxidant agent in these specific tests when compared to the potent scavenging activity of Luteolin. acgpubs.org

Reducing Power Assays

In contrast to its performance in free radical scavenging assays, this compound demonstrated notable activity in the Ferric Reducing Antioxidant Power (FRAP) assay. This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺). nih.govscielo.orgsemanticscholar.org In a study evaluating several compounds from Artocarpus scortechinii, this compound was identified as having significant reducing power. acgpubs.org

Table 2: Antioxidant Activity of this compound

AssayResultReference
DPPH Radical ScavengingInactive / Weak Activity acgpubs.org
ABTS Radical ScavengingInactive / Weak Activity acgpubs.org
Ferric Reducing Antioxidant Power (FRAP)2.79 ± 0.190 mM FRAP Equivalent acgpubs.org

Chelation of Metal Ions

The ability of a compound to chelate metal ions is a significant aspect of its pharmacological profile, particularly in the context of mitigating oxidative stress. Metal ions, such as ferrous iron (Fe²⁺) and copper (Cu²⁺), can participate in Fenton and Haber-Weiss reactions, leading to the generation of highly reactive hydroxyl radicals. By sequestering these metal ions, chelating agents can prevent this radical formation, thereby exerting an antioxidant effect. mdpi.complos.org This is considered a secondary antioxidant mechanism. mdpi.com

Flavonoids, the class of compounds to which this compound belongs, are well-known for their metal-chelating properties. mdpi.complos.org This capacity is generally attributed to the presence of multiple hydroxyl groups and a carbonyl moiety, which can form stable complexes with metal ions. plos.org For instance, quercetin, a widely studied flavonoid, can form stable complexes with metal ions through its α-hydroxy-carbonyl, β-hydroxy-carbonyl, or catechol groups. plos.org The formation of these complexes can reduce the reactivity of the metal ions and stabilize them in an oxidized state, preventing their participation in redox cycling. mdpi.com

While direct experimental studies on the metal ion chelation activity of this compound are not extensively documented in the reviewed literature, its chemical structure suggests a potential for such activity. The investigation of a compound's metal chelating ability often involves in vitro assays, such as the ferrozine (B1204870) assay, which measures the chelation of Fe²⁺. nih.gov In this assay, the chelating agent competes with ferrozine for the binding of Fe²⁺, leading to a measurable decrease in the color of the iron-ferrozine complex. nih.gov The principles of chelation involve the formation of two or more coordinate bonds between the chelating agent and a central metal atom, resulting in a stable, ring-like structure. mdpi.com

Reactive Oxygen Species (ROS) Modulation

Reactive oxygen species (ROS) are a group of chemically reactive molecules containing oxygen, such as superoxide (B77818) anions and hydrogen peroxide. mdpi.com They are natural byproducts of cellular metabolism and play a dual role in biological systems. mdpi.com At physiological concentrations, ROS function as signaling molecules involved in various cellular processes. mdpi.com However, excessive production of ROS can lead to oxidative stress, a condition characterized by an imbalance between ROS generation and the cell's ability to detoxify these reactive products. nih.gov Oxidative stress can cause damage to cellular components, including lipids, proteins, and DNA, and is implicated in the pathophysiology of numerous diseases. mdpi.comnih.gov

The modulation of ROS levels is a key mechanism through which many bioactive compounds exert their therapeutic effects. frontiersin.org Flavonoids, for instance, are known to possess antioxidant properties and can influence ROS homeostasis. researchgate.net Some flavonoids can directly scavenge free radicals, while others may indirectly reduce oxidative stress by inhibiting enzymes involved in ROS production or by enhancing the activity of antioxidant enzymes. nih.gov

In the context of cancer, tumor cells often exhibit elevated levels of ROS due to increased metabolic activity and mitochondrial dysfunction. frontiersin.org This heightened oxidative stress can promote tumor progression, but it also represents a vulnerability that can be exploited for therapeutic purposes. nih.gov Compounds that can further increase ROS levels in cancer cells beyond a critical threshold can induce cell death. nih.gov

While direct in vitro studies detailing the specific mechanisms of ROS modulation by this compound are limited in the available literature, its reported biological activities, such as anticancer effects, suggest a potential role in influencing cellular redox status. iiarjournals.org The ability of this compound to inhibit cell migration and invasion, for example, may be linked to the suppression of ROS-mediated signaling pathways that regulate these processes. nih.gov Further research is needed to elucidate the precise effects of this compound on ROS production and the activity of antioxidant defense systems in various cell types.

Anti-platelet Aggregation Studies

Platelet aggregation is a critical process in hemostasis, the physiological process that stops bleeding at the site of an injury. However, uncontrolled platelet aggregation can lead to the formation of pathological thrombi, which can obstruct blood flow and cause cardiovascular events such as myocardial infarction and stroke. nih.gov Adenosine (B11128) diphosphate (B83284) (ADP) is a key agonist that induces platelet aggregation by activating specific receptors on the platelet surface. nih.govfrontiersin.org

Inhibition of ADP-Induced Platelet Aggregation

In vitro studies have demonstrated that this compound possesses anti-platelet aggregation activity. Specifically, it has been shown to selectively inhibit platelet aggregation induced by ADP. researchgate.net In a study investigating the effects of various prenylated flavonoids from Artocarpus species on platelet aggregation in human whole blood, this compound was identified as an inhibitor of ADP-induced aggregation. researchgate.net

The inhibitory potency of a compound against platelet aggregation is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the aggregation response by 50%. The table below summarizes the reported IC₅₀ value for this compound in the inhibition of ADP-induced platelet aggregation.

CompoundInducerIC₅₀ (µM)Source
This compoundADP55.3 - 192.0 researchgate.net

This selective inhibition of ADP-induced aggregation suggests that this compound may interfere with specific signaling pathways activated by ADP in platelets.

Related Signaling Pathway Interventions

The aggregation of platelets in response to ADP is primarily mediated by the activation of two G protein-coupled receptors on the platelet surface: P2Y₁ and P2Y₁₂. frontiersin.orgnih.govhaematologica.org The coordinated action of these two receptors is essential for a full and sustained aggregation response. haematologica.org

The P2Y₁ receptor is coupled to the Gq signaling pathway. nih.govhaematologica.org Its activation by ADP leads to the stimulation of phospholipase C, which in turn results in an increase in intracellular calcium levels. haematologica.org This initial calcium signal is responsible for the change in platelet shape and the initiation of a weak and transient aggregation. revespcardiol.org

The P2Y₁₂ receptor, on the other hand, is coupled to the Gi signaling pathway. nih.govmdpi.com Activation of the P2Y₁₂ receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. mdpi.com Lower levels of cAMP contribute to the potentiation of the aggregation response and the stabilization of the platelet aggregate. mdpi.com The P2Y₁₂ receptor signaling also involves the activation of phosphatidylinositol 3-kinase (PI3-K). mdpi.com

Given that this compound selectively inhibits ADP-induced platelet aggregation, it is plausible that its mechanism of action involves the modulation of the P2Y₁ and/or P2Y₁₂ receptor signaling pathways. researchgate.net The compound could potentially act as an antagonist at one or both of these receptors, preventing ADP from binding and initiating the downstream signaling cascades. Alternatively, it could interfere with downstream signaling components, such as the regulation of intracellular calcium or cAMP levels. There is evidence of complex interplay and cross-talk between the P2Y₁ and P2Y₁₂ signaling pathways, and interventions can have multifaceted effects on platelet function. nih.gov For instance, some natural compounds inhibit ADP-induced platelet aggregation by increasing cAMP levels. frontiersin.org Further mechanistic studies are required to precisely identify the molecular targets of this compound within the platelet aggregation signaling pathways.

Structure Activity Relationship Sar Studies of Cycloartobiloxanthone and Its Analogues

Impact of Prenylation Patterns on Biological Activities

Prenylation, the attachment of isoprenoid moieties, is a key structural feature that significantly modulates the biological profile of xanthones, including Cycloartobiloxanthone. The position, number, and type of prenyl groups on the xanthone (B1684191) scaffold have a profound impact on activities such as cytotoxicity and antioxidant potential.

Studies on various prenylated xanthones have revealed that the location of the prenyl group is a critical determinant of bioactivity. For instance, in a series of synthesized prenylated xanthones, the anti-proliferative activity against human cancer cell lines was found to be substantially influenced by the position and number of attached prenyl groups. nih.gov Specifically, the presence of a prenyl group at certain positions can enhance cytotoxic effects. Research on other prenylated flavonoids suggests that an increased number of prenyl groups can correlate with increased inhibitory potential against certain biological targets. mdpi.com

In the context of this compound and its analogues, the arrangement of prenyl-derived rings is paramount. The complex cyclic structure of this compound arises from the cyclization of prenyl groups, which distinguishes it from simpler, open-chain prenylated xanthones. This intricate pattern of substitution contributes to its unique biological properties. For example, the cytotoxic activity of some prenylated flavonoids is enhanced by the presence of a prenyl side chain at the C-3 position. mdpi.com While this compound itself has a more complex fused ring system, the principle that prenylation patterns dictate bioactivity holds true. The specific arrangement in this compound, with its fused pyran rings, is a key factor in its observed anticancer and antioxidant effects.

Role of the 2,2-Dimethylpyran Ring in Enhancing Bioactivity (e.g., DPPH Scavenging)

The 2,2-dimethylpyran ring is a recurring structural motif in many bioactive natural products, and its presence in the this compound framework is integral to its antioxidant activity. This heterocyclic ring system, fused to the xanthone core, significantly enhances its capacity to scavenge free radicals, as demonstrated in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays.

Research has shown that the substitution of a 2,2-dimethylpyran ring at positions C-7 and C-8 of the flavonoid scaffold enhances the DPPH radical scavenging activity. nih.govmdpi.com This is evident in this compound and related compounds like cycloartelastoxanthone. mdpi.com The presence of this ring system contributes to the molecule's ability to donate a hydrogen atom or an electron to stabilize free radicals.

Influence of Hydroxyl and Other Substituents on Pharmacological Potency

The number and position of hydroxyl (-OH) groups on the xanthone scaffold are critical determinants of the pharmacological potency of this compound and its analogues. These groups are key to the antioxidant activity and also influence other biological effects like cytotoxicity.

SAR studies on various xanthones have consistently highlighted the importance of hydroxyl groups. The presence of a hydroxyl group ortho to the carbonyl function of the xanthone scaffold has been found to contribute significantly to its cytotoxicity. nih.gov The antioxidant potential is also closely linked to the hydroxylation pattern. Specifically, a 3',4'-dihydroxylated B ring in flavonoids is associated with strong antioxidant activity. nih.gov While this compound has a more complex structure, the principle of hydroxyl groups enhancing radical scavenging capacity is applicable. researchgate.net The ability of these groups to donate a hydrogen atom is a key mechanism of their antioxidant action. core.ac.uk

Comparative Analysis with Related Xanthone and Flavonoid Derivatives

To better understand the unique properties of this compound, it is valuable to compare its bioactivity with that of structurally related xanthones and flavonoids. Compounds such as Artonin E, Artobiloxanthone, and Artocarpin, which are often co-isolated from the same plant sources, provide a basis for such comparisons.

Table 1: Comparative Biological Activities of this compound and Related Compounds

Compound Biological Activity IC50 Value Cell Line/Assay Reference
This compound Antioxidant (DPPH) 40.0 µg/mL DPPH Assay upm.edu.my
Cytotoxicity 2.5 µg/mL KB cells researchgate.net
Cytotoxicity 9.21 µg/mL MCF-7 cells ijournalse.org
Artonin E Antioxidant (DPPH) 11.50 µg/mL DPPH Assay upm.edu.my
Cytotoxicity 2.5 µg/mL MCF-7 cells upm.edu.my
Cytotoxicity 0.5 µg/mL KB cells researchgate.net
Artobiloxanthone Antioxidant (DPPH) - - -
Cytotoxicity 3.5 µg/mL KB cells researchgate.net
Artocarpin Antioxidant (DPPH) 140.0 µg/mL DPPH Assay nih.gov

From the data, it is evident that Artonin E often exhibits more potent antioxidant and cytotoxic activities than this compound. For instance, Artonin E showed an IC50 value of 11.50 µg/mL in the DPPH assay, indicating stronger radical scavenging ability compared to this compound (IC50 of 40.0 µg/mL). upm.edu.my In terms of cytotoxicity, both compounds showed potent activity, with Artonin E being particularly effective against KB cells (IC50 of 0.5 µg/mL). researchgate.net The structural difference, particularly the presence of a catechol moiety in Artonin E, is believed to contribute to its enhanced DNA strand-scission activity, a property not observed in this compound. koreascience.kr

In contrast, Artocarpin generally shows weaker antioxidant activity (IC50 of 140.0 µg/mL) compared to this compound. nih.gov This highlights the structural advantages of the xanthone scaffold with its specific prenylation and hydroxylation pattern in this compound for certain biological activities.

Design Principles for Optimized this compound Analogues based on SAR Data

The accumulated SAR data provides a rational basis for the design of novel this compound analogues with improved pharmacological profiles. The goal is to create derivatives with enhanced potency, selectivity, and potentially better pharmacokinetic properties.

Key design principles for optimizing this compound analogues include:

Modification of Prenylation Patterns: Given the importance of prenylation, synthesizing analogues with varied prenyl groups (e.g., geranyl, farnesyl) or altering their positions on the xanthone core could lead to compounds with different and potentially enhanced bioactivities. The synthesis of novel 2H-xanthene-3,9-dione analogues has shown that such modifications can lead to potent anticancer agents. benthamdirect.com

Strategic Manipulation of Hydroxyl Groups: The number and location of hydroxyl groups are critical. Introducing or modifying the position of hydroxyl groups, particularly to create ortho-dihydroxy (catechol) systems or to place them ortho to the carbonyl group, could enhance antioxidant and cytotoxic activities. nih.govnih.gov

Introduction of a Chroman-4-one Moiety: The presence of a chroman-4-one moiety within the xanthone scaffold has been identified as being critically important for strong cytotoxic activity. benthamdirect.comresearchgate.net Designing analogues that incorporate this feature could be a promising strategy for developing potent anticancer agents.

Comparative Molecular Field Analysis (CoMFA) and Quantitative Structure-Activity Relationship (QSAR) Studies: Employing computational tools like CoMFA and QSAR can help in developing predictive models to guide the design of new analogues. These methods can quantify the relationship between the three-dimensional structure of the molecules and their biological activity, thereby streamlining the drug discovery process.

By systematically applying these design principles, it is possible to generate libraries of novel this compound analogues and screen them for improved therapeutic potential, leading to the identification of lead compounds for further development.

Chemical Synthesis and Derivatization Research of Cycloartobiloxanthone

Total Synthesis Approaches to Cycloartobiloxanthone and its Core Structure

Total synthesis refers to the complete chemical synthesis of a complex molecule from simple, commercially available precursors. ebsco.com For this compound, the primary challenge lies in the construction of its unique and sterically congested fused 6/6/5 tricyclic core. escholarship.org Research has focused on developing innovative methods to assemble this dihydrobenzoxanthone framework with precise control over its stereochemistry. escholarship.org

Progress toward the total synthesis of this compound has been documented, with strategies targeting the key dihydrobenzoxanthone core structure. escholarship.orgescholarship.org A significant hurdle identified in early attempts was a difficult benzylic oxidation step. escholarship.org Subsequent research has explored various routes to overcome this and other synthetic challenges, aiming to efficiently form the final bonds of the core structure. escholarship.orgescholarship.org

Stereoselective synthesis is crucial for constructing molecules with specific three-dimensional arrangements. In the context of this compound, a key methodological advance has been the development of a stereoselective C–H insertion reaction. escholarship.org This method utilizes donor/donor carbenes to create 2,2,3-trisubstituted benzodihydrofurans, which represent a critical part of the natural product's core. escholarship.org

The methodology expands intramolecular C–H insertion reactions to include stereogenic insertion centers, which allows for the formation of the benzodihydrofuran ring with high levels of diastereoselectivity and enantioselectivity. escholarship.org Computational studies have been employed to understand the factors that control the stereochemical outcome of these reactions. escholarship.org This approach enables the rapid and selective synthesis of the fused tricyclic core, which is a sought-after structure in natural product synthesis. escholarship.org

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. york.ac.uk This is particularly important for pharmacologically active compounds, as different enantiomers can have different biological effects. The strategies for this compound are closely linked to the stereoselective methods developed for its core.

Semi-Synthesis of this compound Derivatives from Natural Precursors

Semi-synthesis is a strategy that utilizes a naturally occurring compound, such as this compound isolated from plant sources like Artocarpus kemando or Artocarpus elasticus, as a starting material for chemical modifications. researchgate.netupm.edu.mynih.gov This approach can be more efficient than total synthesis for producing a range of related compounds, or analogues, as the complex core structure is already intact. nih.gov

The process involves extracting and purifying this compound from its natural source. researchgate.net Subsequently, targeted chemical reactions are performed on the isolated molecule to create derivatives. These modifications can involve adding or altering functional groups at various positions on the molecule. The goal of such derivatization is often to explore structure-activity relationships and develop new compounds with enhanced or novel biological activities. peerj.comrsc.org For example, new derivatives could be created by modifying the hydroxyl groups present in the this compound structure.

Exploration of Novel this compound Analogues for Enhanced Bioactivity

This compound has demonstrated a range of biological activities, including antioxidant, antibacterial, and anticancer properties. researchgate.netupm.edu.myresearchgate.net This inherent bioactivity makes it an attractive scaffold for medicinal chemistry exploration. Researchers synthesize novel analogues—molecules that are structurally similar to the parent compound—to investigate how specific structural changes affect its biological function. peerj.com

The objective is to develop new compounds with improved potency, selectivity, or other pharmacological properties. nih.govpeerj.com For instance, five prenylated flavonoids, including this compound, were identified as having good potential for development as antioxidant agents. upm.edu.my By creating and testing a library of synthetic analogues, it may be possible to identify derivatives with even greater antioxidant capacity or more potent and selective anticancer activity. upm.edu.mymdpi.com This strategy of structural modification is a common and effective approach in drug discovery. upm.edu.my

Development of Efficient Synthetic Routes for Scalable Production in Research

A significant challenge in synthetic organic chemistry is the development of routes that are not only effective in the lab but are also efficient and scalable. ekb.eg For a compound like this compound, having a scalable synthesis is essential to produce sufficient quantities for comprehensive biological evaluation and further research. sioc.ac.cn

Advanced Spectroscopic and Computational Approaches in Cycloartobiloxanthone Research

In Silico Modeling for Mechanistic Elucidation

In silico modeling has become an indispensable tool in the study of natural compounds like cycloartobiloxanthone, offering insights into their interactions with biological targets and their dynamic behavior. These computational techniques provide a rational basis for understanding the mechanisms of action and for the design of future experimental studies.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ebsco.com This technique is particularly valuable in drug discovery for predicting the interaction between a small molecule ligand, such as this compound, and a protein target. ebsco.comresearchgate.net

Recent studies have employed molecular docking to investigate the potential of this compound as an inhibitor of various enzymes. For instance, in the context of SARS-CoV-2, this compound was identified as a potential inhibitor of the main protease (Mpro), an enzyme crucial for viral replication. healthmedsci.orgresearchgate.net Docking studies revealed a notable binding affinity of -7.7 kcal/mol for this compound with the Mpro enzyme. healthmedsci.orgresearchgate.net Another study investigating potential inhibitors for SARS-CoV family receptors found that this compound exhibited minimum binding affinities ranging from -6.0 to -9.1 kcal/mol across different receptor-ligand combinations. upm.edu.myresearchgate.net These interactions were primarily driven by hydrogen bonds and hydrophobic interactions. upm.edu.myresearchgate.net

Furthermore, in a broad in-silico screening of antibacterial phytochemicals, this compound was docked against several bacterial protein targets, including peptide deformylase, DNA gyrase/topoisomerase IV, and cytochrome P450 CYP121. nih.govmdpi.com The docking scores indicated potential inhibitory activity against these essential bacterial enzymes. nih.govmdpi.com Specifically, against cytochrome P450 CYP121 from Mycobacterium tuberculosis, a promising drug target, this compound showed a calculated binding energy of -103.8 kcal/mol (re-rank score). nih.gov

These molecular docking studies provide valuable structural and energetic information about the binding of this compound to various protein targets, highlighting its potential as a lead compound for further development. The visualization of these interactions, often performed with software like Biovia Discovery Studio, allows for a detailed analysis of the binding mode. researchgate.netupm.edu.my

Table 1: Molecular Docking Studies of this compound

Target ProteinOrganism/VirusBinding Affinity (kcal/mol)Key InteractionsReference
Main Protease (Mpro)SARS-CoV-2-7.7Not specified healthmedsci.orgresearchgate.net
SARS-CoV Family ReceptorsSARS-CoV-6.0 to -9.1Hydrogen bonds, hydrophobic interactions upm.edu.myresearchgate.net
Peptide DeformylaseVarious Bacteria-89.3 (Re-rank Score)Not specified nih.govmdpi.com
DNA Gyrase/Topoisomerase IVVarious Bacteria-99.1 (Re-rank Score)Not specified nih.govmdpi.com
Cytochrome P450 CYP121M. tuberculosis-103.8 (Re-rank Score)Not specified nih.gov

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. ebsco.commdpi.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the protein. ebsco.commdpi.com

In the study of this compound's interaction with SARS-CoV family receptors, MD simulations were used to validate the stability of the docked complexes. upm.edu.my The trajectory analysis of the receptor-ligand complexes over a 50 ns simulation run indicated their stability. upm.edu.my The stability of a protein-ligand complex during an MD simulation is often assessed by monitoring the root mean square deviation (RMSD) of the atomic positions over time. mdpi.comnih.gov A stable RMSD suggests that the complex has reached equilibrium and the binding is maintained. nih.gov

The conformational analysis of macrocycles like this compound is crucial for understanding their biological activity. nih.govnih.gov These molecules can adopt multiple conformations, and identifying the bioactive conformation is a key challenge. nih.govleidenuniv.nl Computational methods like Monte Carlo Multiple Minimum (MCMM) and mixed-mode molecular dynamics are employed to explore the conformational space of such molecules. nih.gov The results of these simulations can help in understanding the conformational preferences of this compound and how it adapts its shape to bind to different biological targets. nih.govnih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a powerful tool for investigating the electronic structure, properties, and reactivity of molecules like this compound. rsc.orgscienceopen.com These methods can calculate various molecular properties, including orbital energies, charge distributions, and spectroscopic parameters, which are difficult to determine experimentally. scienceopen.comcecam.org

Density Functional Theory (DFT) is a widely used quantum chemical method that can predict the potential energy surface of a system with reasonable accuracy. scienceopen.com Such calculations can be employed to understand the reactivity of this compound, for instance, by calculating the energies of its frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

While specific quantum chemical calculations focused solely on this compound are not extensively reported in the provided search results, the principles of these methods are broadly applicable. For example, quantum chemical calculations are used to analyze reaction mechanisms and predict the outcomes of chemical reactions. rsc.org In the context of natural products, these calculations can help elucidate biosynthetic pathways by modeling the transition states of enzymatic reactions. nih.gov

Computational Studies on Biosynthetic Pathways and Enzyme Catalysis

Understanding the biosynthesis of natural products is crucial for their sustainable production and for engineering novel compounds. Computational methods are increasingly being used to elucidate complex biosynthetic pathways and the mechanisms of the enzymes involved. frontiersin.orgmdpi.com

The biosynthesis of flavonoids and related compounds, the class to which this compound belongs, involves a series of enzymatic reactions catalyzed by enzymes such as polyketide synthases and prenyltransferases. nih.gov Computational studies can model these enzymatic reactions to understand their catalytic mechanisms. utoronto.camit.edu For example, by studying the enzyme's active site and the substrate binding, researchers can predict the stereochemistry and regioselectivity of the reaction. nih.gov

While there is no specific computational study on the complete biosynthetic pathway of this compound found in the search results, the general approaches are well-established. These often involve a combination of homology modeling to predict the 3D structure of biosynthetic enzymes, followed by molecular docking and MD simulations to study substrate binding and catalysis. researchgate.net Quantum mechanics/molecular mechanics (QM/MM) methods can be particularly powerful in this context, as they allow for a high-level quantum mechanical treatment of the reacting atoms in the enzyme's active site while the rest of the protein is treated with a more computationally efficient molecular mechanics force field.

Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

Chemoinformatics involves the use of computational methods to analyze chemical data, including the calculation of molecular descriptors and the development of predictive models. imsc.res.inak-tyagi.com Quantitative Structure-Activity Relationship (QSAR) modeling is a key area of chemoinformatics that aims to correlate the chemical structure of compounds with their biological activity. nih.govewochem.org

For this compound and related compounds, chemoinformatics tools can be used to calculate a wide range of physicochemical properties and drug-likeness scores. imsc.res.in For instance, the IMPPAT database provides computed physicochemical properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for a vast number of phytochemicals, including this compound. imsc.res.in Such analyses are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles. researchgate.net

QSAR models can be developed to predict the biological activity of new compounds based on their chemical structure. ewochem.org These models are built using a training set of compounds with known activities and a set of calculated molecular descriptors. While a specific QSAR model for this compound is not detailed in the search results, the development of such models for flavonoids and xanthones has been reported. nih.govmuni.cz These models can guide the synthesis of new derivatives of this compound with potentially improved activity.

Integration of Multi-Omics Data in Natural Product Research

The era of "omics" has generated vast amounts of data from genomics, transcriptomics, proteomics, and metabolomics. nih.govarxiv.org Integrating these different layers of information, known as multi-omics data integration, provides a holistic view of biological systems and is becoming increasingly important in natural product research. nih.govmixomics.org

In the context of this compound, integrating multi-omics data can provide a deeper understanding of its biological effects and its biosynthesis. pharmalex.com For example, transcriptomics data can reveal which genes are up- or down-regulated in response to treatment with this compound, providing clues about its mechanism of action. Proteomics can identify the protein targets of this compound, while metabolomics can reveal changes in the metabolic profile of cells or organisms. nih.gov

Furthermore, integrating genomic and transcriptomic data from the producing organism, such as Artocarpus species, can help to identify the gene clusters responsible for the biosynthesis of this compound. frontiersin.org This information is invaluable for efforts to produce the compound through heterologous expression in microbial hosts. mdpi.com The use of bioinformatics platforms and statistical methods is essential for the analysis and interpretation of these large and complex datasets. mixomics.org

Concluding Remarks and Future Research Perspectives on Cycloartobiloxanthone

Synthesis of Current Academic Understanding of Cycloartobiloxanthone

This compound is a prenylated and cyclized xanthone (B1684191) derivative, a class of compounds known for their broad spectrum of biological activities. researchgate.net It has been isolated from various parts of Artocarpus species, including the stem bark of Artocarpus gomezianus and the stem wood and root bark of Artocarpus kemando. nih.govijournalse.org The compound is characterized by its yellow crystalline form and a melting point recorded between 285.1-294°C. ijournalse.org

Structurally, this compound belongs to the pyranoxanthone class of compounds. nih.gov Its biosynthesis is believed to follow the flavonoid pathway, starting from phenylalanine. semanticscholar.org This pathway involves the formation of cinnamic acid, which is then converted to 4-coumaroyl CoA. The subsequent interaction with malonyl-CoA molecules leads to the formation of naringenin, a precursor to various flavonoids. semanticscholar.org A plausible biogenetic pathway suggests that this compound, along with artobiloxanthone, is derived from the phenol (B47542) oxidative cyclization of artonin E. clockss.org

The academic interest in this compound stems from its array of demonstrated biological effects, which include anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. ijournalse.orgsmujo.id Its cytotoxic activity against various cancer cell lines has been a primary focus of research, revealing its potential as a lead compound for novel cancer therapies. nih.govijournalse.orgresearchgate.net

Identification of Remaining Mechanistic Elucidation Challenges

Despite the growing body of research, several challenges remain in fully elucidating the mechanisms of action of this compound. While studies have shown its ability to induce apoptosis in cancer cells through the mitochondria-dependent pathway, the precise molecular interactions and the full spectrum of its intracellular targets are not completely understood. nih.goviiarjournals.org For instance, although it is known to activate p53 and modulate the expression of Bcl-2 family proteins, the upstream signaling events that trigger these responses require further investigation. nih.goviiarjournals.org

Furthermore, the exact mechanisms underlying its anti-inflammatory and antimicrobial activities are not as well-defined as its anticancer effects. While it has been shown to inhibit nitric oxide production, the specific enzymes and signaling pathways it modulates in inflammatory processes need more detailed exploration. iiarjournals.org Similarly, the basis for its selective toxicity against certain bacterial strains, such as Staphylococcus aureus, while showing moderate activity against others like Salmonella sp., is an area that warrants deeper investigation. ijournalse.org

Another challenge lies in understanding the structure-activity relationships of this compound. Identifying the specific chemical moieties responsible for its diverse biological activities could pave the way for the design of more potent and selective synthetic analogs.

Directions for Advanced Biosynthetic Pathway Engineering Research

The biosynthesis of flavonoids is a complex process involving multiple enzymatic steps. semanticscholar.org A key direction for future research is the elucidation and engineering of the biosynthetic pathway of this compound. This would involve identifying and characterizing all the enzymes responsible for its formation from precursor molecules. Techniques such as transcriptomics and proteomics could be employed to identify the genes and enzymes involved in its synthesis in Artocarpus species.

Once the biosynthetic pathway is fully understood, metabolic engineering strategies could be applied to enhance the production of this compound. This could involve overexpressing key enzymes in the pathway or down-regulating competing pathways in a suitable host organism, such as yeast or E. coli. Plant cell culture is another potential avenue for controlled and sustainable production. nih.gov These approaches could provide a more reliable and scalable source of the compound compared to extraction from its natural plant sources.

Furthermore, pathway engineering could be used to generate novel analogs of this compound with improved therapeutic properties. By introducing or modifying specific enzymes in the pathway, it may be possible to create derivatives with enhanced potency, selectivity, or pharmacokinetic profiles.

Opportunities for Exploring New Therapeutic Targets based on Pre-clinical Findings

Pre-clinical studies have revealed several therapeutic targets of this compound, opening up new avenues for drug development. Its ability to induce apoptosis in lung cancer cells by targeting the mitochondrial pathway suggests its potential as a treatment for this malignancy. nih.goviiarjournals.org The compound has been shown to activate p53, increase the expression of the pro-apoptotic protein BAX, and decrease the levels of anti-apoptotic proteins BCL2 and MCL1. nih.goviiarjournals.org This makes it a promising candidate for cancers where these pathways are dysregulated.

Beyond its effects on apoptosis, this compound has been found to inhibit the migration and invasion of lung cancer cells. nih.gov It achieves this by suppressing the FAK and CDC42 signaling pathways, reducing filopodia formation, and decreasing the expression of integrins α5, αv, and β3. nih.gov This anti-metastatic activity highlights its potential to not only kill cancer cells but also to prevent their spread. CDC42, in particular, has been identified as a potential therapeutic target in lung cancer, and this compound's ability to inhibit it is a significant finding. amegroups.org

Recent computational studies have also identified the G-protein-coupled receptor Frizzled-7 (FZD7) as a potential therapeutic target for this compound in glioblastoma. nih.gov This finding, coupled with its favorable predicted ADMET properties, suggests that this compound could be repurposed for treating other types of cancer. nih.gov Its potential role in modulating signaling pathways relevant to neurodegenerative diseases like Alzheimer's has also been suggested, although this area requires more in-depth research. mdpi.com

Future Research in Sustainable Sourcing and Production Methodologies for this compound

The current primary source of this compound is extraction from Artocarpus plants. utm.my While this has been sufficient for research purposes, it may not be sustainable for large-scale production. Over-harvesting of these plants could have negative ecological consequences. Therefore, developing sustainable sourcing and production methodologies is crucial for the future of this compound-based therapies.

One approach is the cultivation of Artocarpus species under controlled conditions to ensure a sustainable supply. However, this can be a slow process and may be affected by environmental factors. oup.com A more promising long-term solution is the development of biotechnological production methods. As mentioned earlier, metabolic engineering of microorganisms or plant cell cultures could provide a controlled, scalable, and environmentally friendly source of the compound. nih.govleuphana.de

Another area of research is the development of efficient and green extraction and purification techniques. Supercritical fluid extraction, for example, offers a more environmentally friendly alternative to traditional solvent-based extraction methods. nih.gov

Furthermore, total synthesis of this compound is an area of active research. escholarship.org While complex, a successful and efficient synthetic route would provide a reliable and scalable source of the compound, independent of natural resources. This would also facilitate the synthesis of novel analogs for structure-activity relationship studies and the development of new therapeutic agents. escholarship.org The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable is actively promoting the integration of green chemistry principles into pharmaceutical manufacturing, which could guide the development of sustainable synthetic routes for compounds like this compound. acsgcipr.org

Q & A

Q. How is cycloartobiloxanthone structurally characterized in plant extracts?

this compound is characterized using a multi-technique approach:

  • Thin-layer chromatography (TLC) with three eluent systems (e.g., n-hexane:ethyl acetate:methanol = 3:1:1) to confirm purity via Rf values .
  • UV-Vis spectroscopy to detect conjugated systems (e.g., absorption at ~270 nm for flavonoid chromophores) .
  • IR spectroscopy to identify functional groups (e.g., hydroxyl stretches at 3563–3566 cm⁻¹, carbonyl peaks at 1647 cm⁻¹) .
  • NMR (1H, 13C, HSQC, HMBC) to resolve the tricyclic flavonoid skeleton, including methyl protons (1.24–1.59 ppm) and aromatic carbons (e.g., 179.33 ppm for C-4) .

Q. What methodologies are used to assess this compound’s antidiabetic activity?

The α-amylase inhibition assay is standard:

  • Protocol : Starch substrate is hydrolyzed by α-amylase, and residual starch-iodine complexes are measured at 540 nm. This compound (250–1000 ppm) is compared to acarbose (positive control) .
  • Key metric : 48.53 ± 1.84% inhibition at 1000 ppm, with dose-dependent activity .

Q. How is this compound evaluated for anticancer activity?

  • Cell viability assays : PrestoBlue or MTT assays on MCF-7 breast cancer cells (IC₅₀ = 9.21 µg/mL) .
  • Dose range : Non-cytotoxic concentrations (e.g., <10 µM for migration studies) are validated before testing anti-metastatic effects .

Q. What methods test this compound’s antibacterial properties?

  • Disc diffusion assay : Zones of inhibition against S. aureus (Gram-positive) and Salmonella sp. (Gram-negative) at 0.3–0.5 mg/disc. Activity is stronger against S. aureus due to Gram-positive peptidoglycan susceptibility .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported melting points (285–294°C vs. 271–273°C)?

  • Hypothesis : Variability arises from crystallization solvents or impurities.
  • Method : Repeat isolation using differential scanning calorimetry (DSC) to validate purity . Cross-reference IR and NMR data to confirm structural consistency .

Q. What experimental designs optimize this compound extraction yields?

  • Variables : Solvent polarity (e.g., methanol vs. ethyl acetate), plant part (stem wood vs. root bark), and chromatography (silica gel vs. Sephadex LH-20) .
  • Metric : Compare yields (mg/g dry weight) and purity (TLC/Rf) across conditions .

Q. How can this compound’s bioactivity be enhanced via structural modification?

  • Target groups : Hydroxyl (-OH) or prenyl moieties influence α-amylase binding and antibacterial membrane disruption .
  • Approach : Synthesize derivatives (e.g., acetylated -OH groups) and test using molecular docking against α-amylase (PDB: 1HNY) .

Q. What mechanistic studies explain its selective antibacterial activity against Gram-positive bacteria?

  • Hypothesis : Hydroxyl groups disrupt peptidoglycan synthesis in S. aureus via hydrogen bonding .
  • Methods :
    • SEM imaging to visualize cell wall damage.
    • Transcriptomics to identify downregulated genes in Salmonella sp. .

Q. How does this compound inhibit lung cancer metastasis?

  • Mechanism : Suppresses Cdc42 and FAK signaling , reducing filopodia formation and epithelial-mesenchymal transition (EMT) in H460 cells .
  • Validation : Western blotting for p-FAK (Tyr397) and E-cadherin upregulation .

Q. Can this compound synergize with existing antibiotics or chemotherapeutics?

  • Experimental design :
    • Isobologram analysis with cisplatin (anticancer) or ampicillin (antibacterial).
    • Synergy metric : Combination Index (CI) < 1 indicates potentiation .

Research Gaps & Recommendations

  • Pharmacokinetics : No data on oral bioavailability or metabolism. Use HPLC-MS to track metabolites in vivo.
  • Target identification : Apply CRISPR-Cas9 screening to identify genes modulated by this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.